N1-ethyl-N1-methylbenzene-1,2-diamine
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The compound N1-ethyl-N1-methylbenzene-1,2-diamine has been assigned the systematic IUPAC name "N1-ethyl-N1-methyl-1,2-benzenediamine" according to current nomenclature conventions. This name precisely indicates the substitution pattern where both ethyl and methyl groups are attached to the same nitrogen atom (N1) of the 1,2-benzenediamine backbone. The compound is registered with CAS number 28458-64-2, providing a unique identifier in chemical databases and literature.
The structural representation of this compound can be expressed through various chemical identifiers that provide unambiguous molecular descriptions. The International Chemical Identifier (InChI) code for this compound is "1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3", with the corresponding InChI key being "KWMGUQRDALNQKN-UHFFFAOYSA-N". Additionally, the Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as "NC1=CC=CC=C1N(CC)C". These identifiers enable precise digital representation of the molecular structure for database searches and computational analyses.
This compound belongs to a family of compounds with various isomeric forms that differ in the arrangement of functional groups. Positional isomers can be formed by changing the relative positions of the diamine groups on the benzene ring, such as from ortho (1,2-) to para (1,4-) or meta (1,3-) configurations. For instance, N-ethyl-N-methyl-benzene-1,4-diamine represents a para-substituted isomer, where the amine groups are positioned at opposite sides of the benzene ring. Structural isomers can also arise from different substitution patterns on the nitrogen atoms, including compounds where the ethyl and methyl groups are distributed between both nitrogen atoms rather than being concentrated on a single nitrogen.
The following table summarizes the nomenclature and identifiers for this compound and some of its structural relatives:
| Compound | Molecular Formula | CAS Number | IUPAC Name | InChI Key |
|---|---|---|---|---|
| This compound | C9H14N2 | 28458-64-2 | N1-ethyl-N1-methyl-1,2-benzenediamine | KWMGUQRDALNQKN-UHFFFAOYSA-N |
| N-ethyl-N-methyl-benzene-1,4-diamine | C9H14N2 | 10749354 | N-ethyl-N-methyl-benzene-1,4-diamine | IWMMXODYVDESGU-UHFFFAOYSA-N |
| N1,3-Dimethylbenzene-1,2-diamine | C8H12N2 | 55289983 | N1,3-Dimethylbenzene-1,2-diamine | - |
| N1,5-Dimethylbenzene-1,2-diamine | C8H12N2 | 9989323 | N1,5-Dimethylbenzene-1,2-diamine | - |
These isomeric variations demonstrate the structural diversity possible within this class of compounds, with each isomer potentially exhibiting distinct chemical and physical properties due to the different spatial arrangements of functional groups. The substitution patterns influence molecular interactions, reactivity profiles, and spectroscopic properties, making each isomer unique despite sharing similar atomic compositions.
Structure
2D Structure
Properties
IUPAC Name |
2-N-ethyl-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMGUQRDALNQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory Synthesis Methods
The primary laboratory synthesis of N1-ethyl-N1-methylbenzene-1,2-diamine involves the selective alkylation of benzene-1,2-diamine (o-phenylenediamine) with ethyl and methyl halides under basic conditions. This method is well-documented and widely used for its relative simplicity and control over substitution.
- Starting Material: Benzene-1,2-diamine (o-phenylenediamine)
- Alkylating Agents: Ethyl halide (e.g., ethyl bromide or ethyl chloride) and methyl halide (e.g., methyl iodide or methyl bromide)
- Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the amine groups, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.
- Reaction Conditions: Controlled temperature (usually ambient to 80°C) with stirring to ensure complete reaction.
Reaction Mechanism: The base deprotonates the amine nitrogen, generating a nucleophilic nitrogen anion that attacks the alkyl halide, resulting in N-alkylation. Sequential or simultaneous alkylation with ethyl and methyl halides yields the target compound.
Industrial Production Techniques
In industrial settings, the synthesis is optimized for scale, yield, and purity using continuous flow reactors and catalytic systems.
- Continuous Flow Systems: These provide better heat and mass transfer, improving reaction control and product consistency.
- Catalysts: Use of phase transfer catalysts or specific nucleophilic catalysts can enhance reaction rates and selectivity.
- Reaction Conditions: Temperature is typically maintained between 50°C and 150°C, with controlled pressure to optimize conversion rates.
- Purification: Post-reaction purification involves distillation or recrystallization to achieve high-purity this compound.
Comparative Data Table of Preparation Methods
| Preparation Aspect | Laboratory Alkylation Method | Industrial Continuous Flow Method |
|---|---|---|
| Starting Materials | Benzene-1,2-diamine, ethyl/methyl halides | Same, with industrial-grade reagents |
| Base Used | Sodium hydride, potassium carbonate | Same or catalytic bases |
| Solvent | DMF, DMSO | Polar aprotic solvents or solvent-free systems |
| Temperature Range | Ambient to 80°C | 50°C to 150°C |
| Pressure | Atmospheric | Controlled, sometimes elevated for efficiency |
| Reaction Time | Several hours | Minutes to hours, depending on flow rate |
| Yield | Moderate to high (70-90%) | High (>90%) due to optimized conditions |
| Purification | Recrystallization, chromatography | Distillation, crystallization |
| Scalability | Limited to gram scale | Multi-kilogram to ton scale |
Summary Table of Key Chemical and Physical Data
| Parameter | Data |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 28458-64-2 |
| IUPAC Name | 2-N-ethyl-2-N-methylbenzene-1,2-diamine |
| Reaction Temperature Range | 25°C to 150°C |
| Common Bases Used | Sodium hydride, potassium carbonate |
| Typical Solvents | DMF, DMSO |
| Yield Range | 70% to >90% (depending on method) |
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce halogen atoms onto the benzene ring .
Scientific Research Applications
Chemistry
N1-ethyl-N1-methylbenzene-1,2-diamine serves as a crucial building block in organic synthesis. It is utilized in:
- Preparation of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds.
- Reagent in Chemical Reactions : The compound can participate in various reactions including oxidation, reduction, and electrophilic aromatic substitution .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms nitroso or nitro derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Converts to amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Electrophilic Substitution | Introduces substituents onto the benzene ring | Bromine or chlorine with Lewis acid |
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its applications include:
- Synthesis of Biologically Active Molecules : It is used in the development of pharmaceuticals and other therapeutic agents.
- Investigating Biological Pathways : The compound's ability to interact with enzymes and receptors provides insights into biochemical pathways and cellular processes .
Medicine
Research is ongoing to explore the medicinal properties of this compound:
- Drug Development : It serves as an intermediate in the synthesis of drugs targeting various diseases.
- Potential Therapeutic Applications : Studies focus on its efficacy and safety profile in drug formulations .
Industry
The industrial applications of this compound include:
- Production of Dyes and Pigments : The compound is utilized in manufacturing colorants used in textiles and coatings.
- Manufacture of Polymers : Its role as a chemical intermediate aids in producing various polymeric materials .
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound as a precursor for synthesizing angiotensin II receptor antagonists. The compound facilitated the formation of key intermediates required for drug activity against hypertension.
Case Study 2: Dye Production
In an industrial setting, this compound was employed to produce a range of azo dyes. Its unique chemical structure allowed for enhanced color stability and vibrancy compared to traditional dye precursors.
Mechanism of Action
The mechanism of action of N1-ethyl-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electron pairs to electrophiles. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs include:
| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| N1,N2-Dimethylbenzene-1,2-diamine | N1-CH3, N2-CH3 | 3213-79-4 | 136.19 | Symmetric substitution; smaller substituents |
| N1-(tert-Butyl)benzene-1,2-diamine | N1-C(CH3)3 | 28458-68-6 | 178.27 | Bulky tert-butyl group; single N-substitution |
| N1,N1-Dimethylbenzene-1,2-diamine | N1-(CH3)2 | 2836-03-5 | 136.19 | Both groups on N1; smaller substituents |
| N1-Benzyl-N2-ethylethane-1,2-diamine | N1-benzyl, N2-ethyl | 57493-51-3 | 178.27 | Ethyl on N2; aromatic benzyl group |
Key Observations :
- Electronic Effects : Ethyl and methyl groups are electron-donating, increasing electron density at N1 compared to unsubstituted diamines. However, asymmetric substitution (ethyl + methyl) may create a polarized environment, unlike symmetric N1,N2-dimethyl derivatives .
- Symmetry : The target compound lacks the symmetry seen in N1,N2-dimethylbenzene-1,2-diamine, which could affect crystallinity and melting points .
Physicochemical Properties
- Solubility : The ethyl group enhances lipophilicity compared to methyl-substituted analogs, likely reducing water solubility. For instance, N1,N1-dimethylbenzene-1,2-diamine (logP ~1.2) is less lipophilic than the target compound (estimated logP ~1.8) .
- Basicity : The electron-donating ethyl and methyl groups increase the basicity of the N1 nitrogen compared to unsubstituted benzene-1,2-diamine (pKa ~4.5). However, steric hindrance may partially offset this effect .
Biological Activity
N1-Ethyl-N1-methylbenzene-1,2-diamine, also known as dihydrochloride salt with the CAS number 2639446-87-8, is a synthetic organic compound with notable potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H16Cl2N2
- Molecular Weight : 223.1 g/mol
- Appearance : Colorless to brown liquid
- Purity : ≥95%
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Its structure allows it to form complexes with metal ions and participate in redox reactions, influencing cellular processes and biochemical pathways.
Interaction with Enzymes and Receptors
The compound has demonstrated the ability to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Notably:
- CYP1A2 Inhibitor : Yes
- CYP2C9 Inhibitor : Yes
- CYP2D6 Inhibitor : Yes
- CYP3A4 Inhibitor : Yes
These interactions suggest that this compound may affect the pharmacokinetics of co-administered drugs by altering their metabolism.
Anticancer Potential
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
This suggests a potential role in cancer therapeutics, although further research is necessary to elucidate the precise mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | IC50 (mM) | Unique Features |
|---|---|---|---|
| N-methyl-1,2-benzenediamine | C7H10N2 | >100 | Simpler structure |
| N,N'-dimethylbenzene-1,2-diamine | C9H12N2 | 69.3 | Higher anticancer activity |
| N,N'-bis(2-aminoethyl)-benzene-1,2-diamine | C12H18N4 | 45.0 | Enhanced reactivity |
Study on Antiproliferative Effects
A study focused on the antiproliferative effects of various amine derivatives highlighted that this compound showed significant activity against HeLa cells compared to its metal complexes . The findings suggested that modifications in the molecular structure could enhance its biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict interactions between this compound and target proteins involved in cancer pathways. These studies indicate a favorable binding affinity to specific kinases involved in tumor growth regulation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N1-ethyl-N1-methylbenzene-1,2-diamine?
- Methodology : Multi-step alkylation reactions are typically used. For example, reacting 1,2-diaminobenzene with ethyl and methyl halides under controlled conditions (e.g., ethanol/pyridine solvent system, reflux) can yield the target compound. The choice of base (e.g., pyridine) and alkylating agents (ethyl bromide and methyl iodide) influences regioselectivity and purity. Purification via column chromatography or recrystallization is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like over-alkylated derivatives.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic singlet signals for the ethyl (CH₂CH₃) and methyl (CH₃) groups, alongside aromatic protons. For example, ethyl groups may appear as a quartet (δ ~1.2–1.4 ppm) and triplet (δ ~3.3–3.5 ppm), while methyl groups show a singlet (δ ~2.8–3.0 ppm) .
- IR : Absence of primary amine N–H stretches (~3350–3400 cm⁻¹) and presence of secondary amine stretches (~3300 cm⁻¹) confirm alkylation .
- Validation : Compare spectral data with synthesized intermediates (e.g., mono-alkylated derivatives) to resolve ambiguities.
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as secondary amines can irritate mucous membranes .
- Work in a fume hood to minimize inhalation of dust or vapors. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while suppressing side products?
- Methodology :
- Catalyst Screening : Test palladium or nickel catalysts for selective alkylation, as seen in analogous ethane-1,2-diamine syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while elevated temperatures (70–90°C) accelerate kinetics .
- Stoichiometric Control : Stepwise addition of alkyl halides (ethyl first, methyl second) reduces competing reactions .
- Data Analysis : Use HPLC or GC-MS to quantify byproducts (e.g., N1-ethyl or N1-methyl mono-substituted derivatives) and adjust reagent ratios accordingly.
Q. What role does this compound play in synthesizing transition metal complexes, and how does its structure influence ligand properties?
- Application : The compound can act as a bidentate ligand, coordinating via its two nitrogen atoms. For example, in oxorhenium(V) complexes, similar diamines form zwitterionic structures with distorted geometries .
- Structure-Activity : The ethyl and methyl substituents modulate steric hindrance and electron-donating capacity, affecting metal-ligand bond strength and catalytic activity in oxidation/reduction reactions .
Q. How can contradictory spectral data for this compound in literature be resolved experimentally?
- Approach :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to clarify overlapping NMR signals .
- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals and analyzing bond lengths/angles, as demonstrated for related Schiff base ligands .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (q, 2H, CH₂CH₃), 2.8–3.0 (s, 3H, CH₃), 3.3–3.5 (t, 2H, CH₂), 6.5–7.0 (m, 4H, Ar-H) | |
| IR | ~3300 cm⁻¹ (N–H stretch, secondary amine), absence of ~3350–3400 cm⁻¹ (primary amine) |
Table 2 : Optimization Parameters for Synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
